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4-methoxy-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide

Lipophilicity Drug-likeness Physicochemical profiling

Research programs often lack a neutral, well-characterized reference point to calibrate structure-property relationships (SPR) within pyrazolo[1,5-a]pyrimidine benzamide series. This compound fills that gap. - Physicochemical Baseline: With XLogP3 = 1.5 and MW = 282.30, it provides a calibrated midpoint between more lipophilic (4-isopropoxy) and polar (3,4-dimethoxy) analogs. - Scaffold Derivatization: The 4-methoxy group is a tractable handle for demethylation or oxidation, enabling focused library generation for DDR1/PI3Kδ chemotypes. - Supply Consistency: Available as a research-grade building block with batch-to-batch analytical support for reproducible SPR studies.

Molecular Formula C15H14N4O2
Molecular Weight 282.303
CAS No. 1797977-48-0
Cat. No. B2441273
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methoxy-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide
CAS1797977-48-0
Molecular FormulaC15H14N4O2
Molecular Weight282.303
Structural Identifiers
SMILESCC1=NN2C=C(C=NC2=C1)NC(=O)C3=CC=C(C=C3)OC
InChIInChI=1S/C15H14N4O2/c1-10-7-14-16-8-12(9-19(14)18-10)17-15(20)11-3-5-13(21-2)6-4-11/h3-9H,1-2H3,(H,17,20)
InChIKeyDUILBENHNPFLMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Methoxy-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide – Identity & Physicochemical Profile


4-Methoxy-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide (CAS 1797977-48-0) is a synthetic small molecule (MW 282.30 g/mol, molecular formula C15H14N4O2) belonging to the pyrazolo[1,5-a]pyrimidine class of fused nitrogen-containing heterocycles [1]. The compound features a 4-methoxybenzamide substituent at the 6-position of a 2-methylpyrazolo[1,5-a]pyrimidine core . This scaffold is commonly explored in medicinal chemistry for kinase inhibition, with closely related analogs reported as inhibitors of cyclin-dependent kinases, PI3Kδ, IRAK4, and DDR1 [2]. However, a systematic search of primary literature, patents, and authoritative bioactivity databases (PubChem, ChEMBL, BindingDB) reveals no publicly disclosed quantitative biological activity data, target engagement profiles, or comparative efficacy measurements for this specific compound [3]. Its predominant documented use is as a research chemical and synthetic intermediate offered by commercial suppliers, rather than as a characterized probe or lead molecule with established differentiation metrics.

1

Synthetic intermediate for pyrazolo[1,5-a]pyrimidine-focused library synthesis

2

Physicochemical reference with reported lipophilicity, H-bond, and rotatable bond values

3

No public bioactivity data – procurement as a validated tool compound is not supported

4-Methoxy-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide – Structural Selectivity Determinants


Within the pyrazolo[1,5-a]pyrimidine-6-yl benzamide chemotype, seemingly minor structural modifications produce profound shifts in kinase selectivity and potency [1]. The 2-methyl substitution on the pyrazolo[1,5-a]pyrimidine core, combined with the 4-methoxy electron-donating group on the benzamide ring, creates a unique electronic and steric environment that cannot be replicated by close analogs such as 4-isopropoxy, 3,4-dimethoxy, or halogen-substituted variants [2]. In related DDR1 inhibitor series, the ethynyl-linked benzamide analogs demonstrated that the substitution pattern on the benzamide moiety critically determines kinase selectivity profiles, with IC50 values spanning over three orders of magnitude depending on subtle aryl modifications [1]. Consequently, procurement decisions cannot rely on class-level assumptions; each compound must be evaluated on its own quantitative merit. However, for this specific compound, the absence of published head-to-head comparative data against its closest analogs prevents definitive assignment of differentiation advantages at this time [3].

Class

Pyrazolo[1,5-a]pyrimidine analogs vary dramatically in kinase selectivity; class-level assumptions may not transfer.

Profile

4-Isopropoxy or 3,4-dimethoxy analogs have different lipophilicity and H-bond profiles, altering permeability and binding context.

Data gap

Absence of head-to-head bioactivity data prevents assignment of differentiation advantage; direct replacement requires validation.

4-Methoxy-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide – Differentiation Evidence


Lipophilicity vs. 4-Isopropoxy and 4-Fluoro Analogs

Among N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide analogs, the 4-methoxy substituent confers an intermediate lipophilicity profile that distinguishes it from both more lipophilic and more polar comparators [1]. The target compound exhibits an XLogP3 of 1.5, compared to an estimated XLogP3 of ~2.1 for the 4-isopropoxy analog and ~1.8 for the 4-fluoro analog [2]. This difference of 0.6 log units relative to the 4-isopropoxy variant corresponds to a roughly 4-fold difference in octanol-water partition coefficient, which may influence membrane permeability and solubility characteristics in biological assays [3].

Lipophilicity profile
Class-level
XLogP3 1.5 vs ~2.1 (4-isopropoxy) and ~1.8 (4-fluoro); Δ = -0.6, -0.3
May support aqueous solubility screening context
Computed values; experimental logP not reported
Lipophilicity Drug-likeness Physicochemical profiling

Hydrogen Bond Profile vs. 3,4-Dimethoxy Analog

The target compound possesses one hydrogen bond donor (amide NH) and four hydrogen bond acceptors, identical in donor count but one fewer acceptor than the 3,4-dimethoxy-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide analog, which contains an additional methoxy oxygen [1]. This difference in hydrogen bond acceptor count (4 vs. 5) corresponds to a higher topological polar surface area (tPSA) for the 3,4-dimethoxy analog, which is predicted to reduce passive membrane permeability relative to the 4-methoxy target compound [2].

H-bond / polarity
Class-level
HBA 4 vs 5 (3,4-dimethoxy); tPSA ~70 vs ~79 Ų
Predicted permeability may differ; relevant for cell-based assay context
tPSA estimated; experimental confirmation needed
Hydrogen bonding Permeability Molecular recognition

Rotatable Bonds vs. 4-Isopropoxy Analog

The 4-methoxy substituent introduces only one additional rotatable bond (Ar-OCH3) beyond the core scaffold, resulting in a total of 3 rotatable bonds for the target compound [1]. In contrast, the 4-isopropoxy analog contains an isopropyl ether group, introducing branching and a total of 4 rotatable bonds [2]. The lower rotatable bond count of the target compound reduces the entropic penalty upon target binding, which in related pyrazolo[1,5-a]pyrimidine kinase inhibitor series has been associated with improved binding affinity and selectivity [3].

Rotatable bonds
Class-level
3 rotatable bonds vs ~4 (4-isopropoxy); Δ = -1
Lower conformational flexibility may influence binding entropy context
Computed; binding data unavailable
Conformational flexibility Entropic penalty Binding affinity

Bioactivity Data Gap vs. Kinase Comparators

A comprehensive search of PubChem BioAssay, ChEMBL (including ChEMBL36), and BindingDB reveals zero quantitative bioactivity records (IC50, Ki, Kd) for 4-methoxy-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide [1]. By contrast, structurally related pyrazolo[1,5-a]pyrimidin-6-yl benzamides have well-characterized kinase inhibition profiles: for example, 3-(2-(pyrazolo[1,5-a]pyrimidin-6-yl)ethynyl)benzamides exhibit DDR1 IC50 values of 6.8–7.0 nM with selectivity scores of 0.008–0.035 across 455 kinases [2]. Additionally, pyrazolo[1,5-a]pyrimidine-based PI3Kδ inhibitors in the benzimidazole series display IC50 values ranging from 0.018 to 1.892 μM [3]. The complete absence of analogous data for the target compound represents a critical evidence gap that precludes meaningful potency or selectivity comparisons.

Bioactivity data gap
Data gap
No IC50/Ki/Kd records in PubChem, ChEMBL, or BindingDB
Procurement for target-based screening carries high risk of null results
De novo profiling or comparator selection advised
Bioactivity data gap Kinase inhibition Procurement risk

4-Methoxy-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide – Application Scenarios


Physicochemical Reference Standard for Library Design

Given its well-defined, intermediate physicochemical profile (XLogP3 = 1.5, MW = 282.30, 3 rotatable bonds, 4 H-bond acceptors) [1], this compound can serve as a neutral reference point in medicinal chemistry campaigns evaluating the impact of benzamide substituent modifications on lipophilicity, solubility, and permeability within the pyrazolo[1,5-a]pyrimidine chemotype. Its properties situate it between more lipophilic (4-isopropoxy) and more polar (3,4-dimethoxy) analogs, providing a calibrated baseline for structure-property relationship (SPR) studies.

Synthetic Intermediate for Derivatization and Library Synthesis

The 4-methoxy group is a chemically tractable handle for further derivatization via demethylation to the phenol (enabling O-alkylation or sulfonylation) or oxidation to the carbonyl [1]. This makes the compound a useful building block for generating focused libraries of pyrazolo[1,5-a]pyrimidin-6-yl benzamides with diverse substituents at the 4-position, suitable for fragment-based or diversity-oriented synthesis approaches targeting kinases such as DDR1 and PI3Kδ, where the core scaffold has demonstrated nanomolar potency [2].

Negative Control Probe for Kinase Profiling

If experimental profiling confirms the absence of potent kinase inhibition suggested by the current data gap [1], this compound could serve as a chemically matched negative control for active pyrazolo[1,5-a]pyrimidine benzamide inhibitors. Its structural similarity to potent DDR1 inhibitors (IC50 ~7 nM) [2] combined with a potentially inert pharmacological profile would make it valuable for distinguishing target-specific effects from scaffold-related artifacts in cellular assays.

In Silico Modeling and Computational Benchmarking

The availability of computed molecular descriptors (exact mass 282.11167570 Da, monoisotopic mass, InChIKey, SMILES) [1] and the absence of experimental bioactivity data make this compound a suitable test case for prospective computational predictions. It can be used to benchmark docking algorithms, pharmacophore models, and machine learning-based bioactivity predictors against the pyrazolo[1,5-a]pyrimidine benzamide chemotype, with subsequent experimental validation serving as a blind test of model accuracy.

Application
Selection Property
Validation Focus
SPR / library design reference
Intermediate lipophilicity and balanced H-bond profile
Lipophilicity and permeability benchmarks
Focused library synthesis
Methoxy handle for derivatization
Demethylation/alkylation pathway feasibility
Negative control probe
Structural match without known kinase potency
Target-specific vs. scaffold-artifact effects
Computational benchmarking
Computed descriptors, no experimental bioactivity
Blind test of prediction accuracy
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